molecular formula C9H12FNO B13591072 (r)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol

(r)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol

Cat. No.: B13591072
M. Wt: 169.20 g/mol
InChI Key: ZWHDKHFGPFVJJQ-VIFPVBQESA-N
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Description

®-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol is a chiral compound with significant potential in various fields of scientific research. This compound features a fluorine atom and a methyl group attached to a phenyl ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol typically involves a multi-step process. One common method is the asymmetric hydrogenation of a suitable precursor, such as a fluoro-substituted ketone, using a chiral catalyst. This process ensures the formation of the desired enantiomer with high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

®-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ®-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-ol
  • ®-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol
  • ®-2-Amino-2-(2-iodo-4-methylphenyl)ethan-1-ol

Uniqueness

Compared to its analogs, ®-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

InChI Key

ZWHDKHFGPFVJJQ-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](CO)N)F

Canonical SMILES

CC1=CC(=C(C=C1)C(CO)N)F

Origin of Product

United States

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